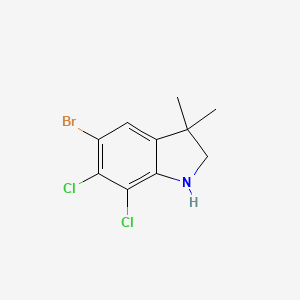

5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole

Description

Systematic IUPAC Nomenclature and Structural Validation

The systematic IUPAC name for this compound is This compound . This name reflects the parent structure of 2,3-dihydro-1H-indole (indoline), a bicyclic system comprising a benzene ring fused to a five-membered saturated ring containing one nitrogen atom. The substituents are assigned numerical positions based on the indoline numbering system:

- Bromo at position 5

- Chloro at positions 6 and 7

- Dimethyl groups at position 3

Structural validation typically employs spectroscopic methods such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For example, the saturated ring protons (H-2 and H-3) would appear as distinct multiplets in the $$ ^1H $$-NMR spectrum, while the aromatic protons (H-4 and H-8) would show deshielded signals due to electron-withdrawing halogen substituents. The quaternary carbon at position 3, bearing two methyl groups, would lack proton signals but appear as a singlet in $$ ^{13}C $$-NMR.

Common Synonyms and Registry Numbers

While no CAS registry number is explicitly listed in the provided sources for this specific compound, structurally analogous molecules offer insight into naming conventions:

By analogy, plausible synonyms for the target compound include:

- 5-Bromo-6,7-dichloro-3,3-dimethylindoline

- 3,3-Dimethyl-5-bromo-6,7-dichloro-2,3-dihydro-1H-indole

Registry identifiers for halogenated indolines often follow the format of the European Community (EC) number (e.g., 854-391-5 for 5-bromo-3,3-dimethylindoline), though this compound’s EC number remains unlisted in the analyzed data.

Molecular Formula and Weight Analysis

The molecular formula is C$${10}$$H$${12}$$BrCl$$_2$$N , derived as follows:

- Base structure : Indoline (C$$8$$H$$9$$N)

- Substituents :

- Two methyl groups (+C$$2$$H$$6$$)

- Bromine (–H + Br)

- Two chlorine atoms (–2H + 2Cl)

| Component | Contribution to Formula |

|---|---|

| Carbon | 8 (indoline) + 2 (methyl) = 10 |

| Hydrogen | 9 (indoline) + 6 (methyl) – 3 (substitutions) = 12 |

| Bromine | 1 |

| Chlorine | 2 |

| Nitrogen | 1 |

The molecular weight calculates to 296.81 g/mol :

- Carbon: 12.01 × 10 = 120.10

- Hydrogen: 1.008 × 12 = 12.10

- Bromine: 79.904 × 1 = 79.90

- Chlorine: 35.45 × 2 = 70.90

- Nitrogen: 14.01 × 1 = 14.01

- Total : 296.81 g/mol

This aligns with halogenated indoline derivatives reported in PubChem entries.

Isomeric Considerations and Stereochemical Features

The compound exhibits no stereoisomerism due to:

- Fixed substitution patterns : Halogens occupy specific positions (5, 6, 7), eliminating positional isomerism.

- Symmetry at position 3 : The two methyl groups create a quaternary carbon with identical substituents, precluding chirality.

Potential conformational isomers arise from rotation about the C2–C3 single bond in the saturated ring. However, steric hindrance between the 3,3-dimethyl groups and adjacent substituents likely restricts rotation, favoring a single dominant conformation.

Properties

Molecular Formula |

C10H10BrCl2N |

|---|---|

Molecular Weight |

295.00 g/mol |

IUPAC Name |

5-bromo-6,7-dichloro-3,3-dimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C10H10BrCl2N/c1-10(2)4-14-9-5(10)3-6(11)7(12)8(9)13/h3,14H,4H2,1-2H3 |

InChI Key |

AKGOMMGEODZWGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=C(C(=C(C=C21)Br)Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Halogenation and Substitution Reactions

- Starting materials : Halogenated anilines or indoles substituted with chlorine at positions 6 and 7 are used as precursors.

- Bromination : Selective bromination at position 5 is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine under mild conditions to avoid over-bromination or unwanted side reactions.

- Chlorination : Chlorine substituents at positions 6 and 7 are either introduced in earlier synthetic steps or retained from the starting materials.

Formation of the 3,3-Dimethyl-2,3-dihydroindole Core

- The 3,3-dimethyl substitution is introduced via alkylation reactions or by employing ketone precursors that lead to dimethyl substitution during ring closure.

- The dihydroindole ring is typically formed through cyclization reactions, which may involve base-promoted intramolecular nucleophilic substitution or Fischer indole synthesis variants adapted for halogenated substrates.

Cyclization Reaction Conditions

- Cyclization is often performed in polar aprotic solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

- Bases like potassium tert-butoxide are used to promote ring closure under nitrogen atmosphere to prevent oxidation.

- Reaction temperatures are maintained moderately (e.g., 60 °C) to balance reaction rate and selectivity.

- The reaction time varies from 1 to 3 hours depending on scale and substrate reactivity.

Purification

- The crude product is purified by silica gel column chromatography using appropriate eluents.

- Additional recrystallization steps may be employed to improve purity.

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Halogenation | N-bromosuccinimide (NBS), solvent | Selective bromination at position 5 | ~80-90 |

| 2 | Alkylation/Substitution | Ketone precursor or alkyl halide, base | Introduction of 3,3-dimethyl groups | 70-85 |

| 3 | Cyclization | Potassium tert-butoxide, NMP, 60 °C | Formation of dihydroindole ring system | 75-80 |

| 4 | Purification | Silica gel chromatography | Isolation of pure 5-bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole | - |

- Studies indicate that the choice of solvent and base critically affects the cyclization efficiency and product purity.

- Using NMP as solvent and potassium tert-butoxide as base under nitrogen atmosphere yields high purity and good yields.

- Controlling the bromination step is essential to avoid polybromination or substitution at undesired positions.

- The presence of chlorine at positions 6 and 7 influences the electronic properties of the ring, affecting reactivity and selectivity during cyclization.

- Scale-up procedures maintain reaction conditions but require careful monitoring of temperature and stirring to ensure reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various functionalized indole derivatives .

Scientific Research Applications

Medicinal Chemistry

The indole framework is a prevalent structure in many bioactive compounds. The specific compound has shown potential in several therapeutic areas:

- Anticancer Activity : Indole derivatives are known for their anticancer properties. Research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The bromination and chlorination at specific positions enhance these activities by modifying the electronic properties of the molecule, which can lead to increased binding affinity to target proteins involved in cancer progression .

- Antimicrobial Properties : Several studies have highlighted the antimicrobial efficacy of indole derivatives. The presence of halogen atoms like bromine and chlorine is often associated with enhanced antimicrobial activity against various pathogens. This compound may exhibit similar effects, making it a candidate for further exploration as an antimicrobial agent .

Synthesis and Structural Modifications

The synthesis of 5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole involves several chemical reactions that can be optimized for better yields and purities:

- Synthetic Pathways : Various synthetic methodologies have been developed to create indole derivatives efficiently. These methods often involve cyclization reactions that introduce halogen substituents at specific positions, enhancing the compound's biological activities .

- Structure-Activity Relationship Studies : Understanding how modifications to the indole structure affect its biological activity is crucial. For instance, varying the alkyl groups or substituents can lead to significant differences in potency and selectivity towards certain biological targets .

Mechanism of Action

The mechanism of action of 5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The bromine and chlorine substitutions can influence the compound’s binding affinity to various receptors and enzymes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key halogenated indole derivatives and their properties:

Key Observations:

Halogenation Patterns: The target compound’s 5-Br, 6,7-Cl substitution differs from Palmaerone E (5-Br, 6,7-OH/OMe), which exhibits broad antimicrobial activity. In contrast, 5-Bromo-6-methoxynicotinamide () shares a bromo-methoxy motif but lacks the dihydroindole scaffold, resulting in distinct reactivity and safety profiles .

Synthetic Methodologies :

- Triazolyl-indole derivatives (e.g., 9a, 9c, 9d) are synthesized via CuI-catalyzed azide-alkyne cycloaddition (click chemistry) with moderate yields (25–50%). Similar approaches may apply to the target compound, though steric hindrance from 3,3-dimethyl groups could necessitate optimized conditions .

Crystallographic and Conformational Insights :

- Benzenesulfonyl indole derivatives () exhibit near-orthogonal dihedral angles between the indole core and substituents, stabilizing intramolecular hydrogen bonds. The 3,3-dimethyl groups in the target compound may enforce similar rigidity, influencing binding interactions in biological systems .

Safety and Toxicity :

- Halogenated indoles often display dual bioactivity and toxicity. Palmaerone E’s weak cytotoxicity (IC₅₀: 42.8 mM) contrasts with 5-Bromo-6-methoxynicotinamide’s classification as a skin/eye irritant, underscoring the need for structural optimization to mitigate adverse effects .

Biological Activity

5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole (CAS No. 1699340-46-9) is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.

- Molecular Formula : C₁₀H₁₀BrCl₂N

- Molecular Weight : 295.00 g/mol

- Structure : The compound features a bicyclic indole structure with bromine and chlorine substituents that may influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae . The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymes.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5-Bromo-6,7-dichloro derivative | Pseudomonas aeruginosa | 22 |

| 5-Bromo-6,7-dichloro derivative | Klebsiella pneumoniae | 25 |

Antiviral Activity

Indole derivatives have been evaluated for antiviral properties. For example, compounds with similar structures have shown inhibitory effects against dengue virus serotype 2 (DENV2) with half-maximal inhibitory concentrations (IC₅₀) indicating significant antiviral potential . The selectivity index (SI) is crucial for assessing the therapeutic window.

| Compound | Virus | IC₅₀ (µM) | CC₅₀ (µM) | SI |

|---|---|---|---|---|

| Iso-Pr-substituted derivative | DENV2 | 3.03 | 16.06 | 5.30 |

| Iso-Bu derivative | DENV2 | 0.49 | 19.39 | 39.5 |

Anticancer Activity

The anticancer potential of indole derivatives has also been explored extensively. Various studies report that these compounds can induce apoptosis in cancer cell lines such as MCF-7 and A549 by modulating signaling pathways involved in cell proliferation and survival .

| Cell Line | IC₅₀ (mM) |

|---|---|

| MCF-7 | 0.69 |

| A549 | 22 |

Case Study 1: Synthesis and In Vitro Evaluation

A study focused on synthesizing several halogenated indole derivatives, including the target compound, and evaluating their biological activity against cancer cell lines. The results indicated that the brominated derivatives exhibited enhanced cytotoxicity compared to their non-brominated counterparts .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets, including phosphodiesterase enzymes. The findings suggest that the structural modifications significantly influence binding interactions and biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.